![molecular formula C20H18Cl2N2O3 B12465093 N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12465093.png)
N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-二氯苯基)-2-(1,3-二氧代八氢-4,6-亚乙基环丙烷[f]异吲哚-2(1H)-基)丙酰胺是一种复杂的有机化合物 ,以其独特的结构特征和在各个科学领域的潜在应用而闻名。该化合物以二氯苯基、二氧代八氢环丙烷[f]异吲哚环系和丙酰胺部分为特征。其复杂的结构使其成为化学、生物和医药领域研究人员关注的焦点。
准备方法
合成路线和反应条件
N-(3,4-二氯苯基)-2-(1,3-二氧代八氢-4,6-亚乙基环丙烷[f]异吲哚-2(1H)-基)丙酰胺的合成通常涉及多个步骤,从易得的前体开始。一种常见的合成路线包括以下步骤:
二氯苯基中间体的形成: 合成从苯环的氯化开始,以引入3,4-二氯苯基基团。
二氧代八氢环丙烷[f]异吲哚环系的构建: 此步骤涉及在受控条件下将适当的前体环化,以形成复杂的环系。
丙酰胺部分的连接:
工业生产方法
N-(3,4-二氯苯基)-2-(1,3-二氧代八氢-4,6-亚乙基环丙烷[f]异吲哚-2(1H)-基)丙酰胺的工业生产可能涉及上述合成路线的优化版本。大规模生产需要高效的反应条件、高产率和经济有效的工艺。连续流动合成和自动化反应器等技术可用于提高生产效率。
化学反应分析
反应类型
N-(3,4-二氯苯基)-2-(1,3-二氧代八氢-4,6-亚乙基环丙烷[f]异吲哚-2(1H)-基)丙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变分子中特定原子的氧化态。
取代: 取代反应可以将化合物中的某些基团用其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 还原剂如氢化铝锂、硼氢化钠和在催化剂存在下使用的氢气经常被使用。
取代: 卤素、亲核试剂和亲电试剂等试剂在各种条件下使用以实现取代反应。
形成的主要产物
从这些反应形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能生成羟基化或羧基化衍生物,而还原可能生成脱氯或氢化产物。
科学研究应用
N-(3,4-二氯苯基)-2-(1,3-二氧代八氢-4,6-亚乙基环丙烷[f]异吲哚-2(1H)-基)丙酰胺具有广泛的科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的构建单元,并用作各种有机反应的试剂。
生物学: 研究人员研究其与生物分子的相互作用,以了解其作为生化探针或治疗剂的潜力。
医药: 该化合物正在研究其潜在的药理特性,包括抗炎、抗癌和抗菌活性。
工业: 由于其独特的结构特征,它可用于开发新型材料,如聚合物和涂料。
作用机制
N-(3,4-二氯苯基)-2-(1,3-二氧代八氢-4,6-亚乙基环丙烷[f]异吲哚-2(1H)-基)丙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶、受体或其他蛋白质结合,调节其活性,从而导致各种生物学效应。例如,它可能抑制参与炎症或癌症进展的某些酶的活性,从而发挥其治疗作用。
相似化合物的比较
N-(3,4-二氯苯基)-2-(1,3-二氧代八氢-4,6-亚乙基环丙烷[f]异吲哚-2(1H)-基)丙酰胺可以与其他类似化合物进行比较,例如:
N-(3,4-二氯苯基)-2-(1,3-二氧代八氢-4,6-亚乙基环丙烷[f]异吲哚-2(1H)-基)丁酰胺: 该化合物具有丁酰胺基团,而不是丙酰胺基团,这可能会影响其化学和生物学特性。
N-(3,4-二氯苯基)-2-(1,3-二氧代八氢-4,6-亚乙基环丙烷[f]异吲哚-2(1H)-基)乙酰胺: 乙酰胺衍生物具有更短的碳链,可能导致反应性和生物活性方面的差异。
N-(3,4-二氯苯基)-2-(1,3-二氧代八氢-4,6-亚乙基环丙烷[f]异吲哚-2(1H)-基)丙酰胺的独特性在于其官能团和环系的特定组合,赋予其独特的化学和生物学特性。
属性
分子式 |
C20H18Cl2N2O3 |
|---|---|
分子量 |
405.3 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-8(18(25)23-9-2-5-14(21)15(22)6-9)24-19(26)16-10-3-4-11(13-7-12(10)13)17(16)20(24)27/h2-6,8,10-13,16-17H,7H2,1H3,(H,23,25) |
InChI 键 |
NULPPYSPHVETMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)
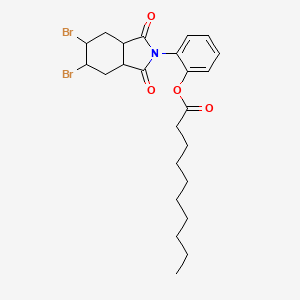
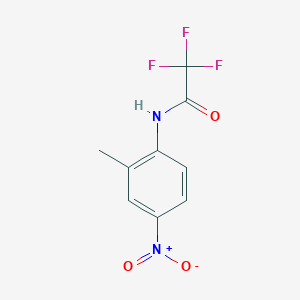
![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12465040.png)
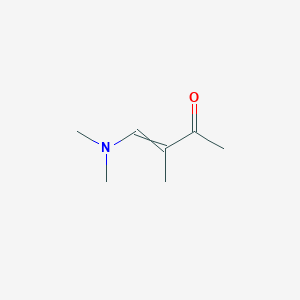
![4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)

![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)
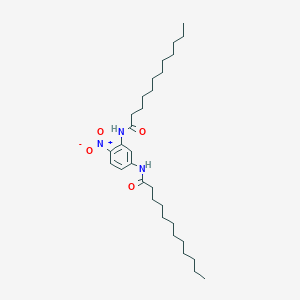
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12465078.png)
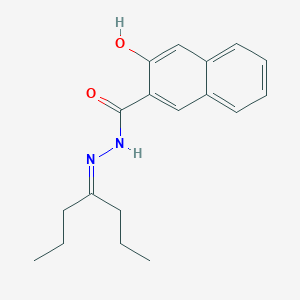
![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)
